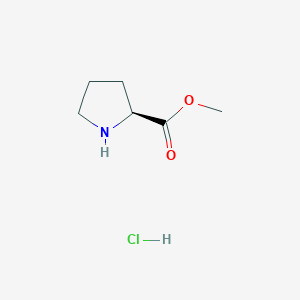

Methyl prolinate hydrochloride

Description

The exact mass of the compound Methyl L-prolinate hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl (2S)-pyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-9-6(8)5-3-2-4-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQEIPVHJHZTMDP-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2133-40-6 | |

| Record name | L-Proline, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2133-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl L-prolinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002133406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl L-prolinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL L-PROLINATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LWL7P890M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl Prolinate Hydrochloride (CAS: 2133-40-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl prolinate hydrochloride, with the CAS registry number 2133-40-6, is the hydrochloride salt of the methyl ester of the amino acid L-proline.[1][2] This compound is a crucial chiral building block in organic synthesis, particularly valued in pharmaceutical and materials science research. Its structural rigidity, conferred by the pyrrolidine (B122466) ring, and its bifunctional nature (a secondary amine and a methyl ester) make it a versatile intermediate for the synthesis of complex molecules, including peptide-based drugs and chiral catalysts.[3][4] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, facilitating its use in a variety of reaction conditions.[1] This guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, key applications, and safety information.

Physicochemical Properties

The fundamental physicochemical properties of Methyl L-prolinate hydrochloride are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | References |

| CAS Number | 2133-40-6 | [5] |

| Molecular Formula | C₆H₁₁NO₂ · HCl | |

| Molecular Weight | 165.62 g/mol | |

| Appearance | White to off-white crystalline powder or solid | [5][6] |

| Melting Point | 69-71 °C | [5] |

| Boiling Point | 55 °C at 11 mmHg | [5][7] |

| Solubility | Soluble in water. Soluble in chloroform (B151607) and methanol (B129727) (slightly). | [1][5] |

| Optical Rotation | [α]20/D = -31° (c=0.5 in H₂O) | |

| Density | ~1.14 g/cm³ (estimate) | [5] |

| Storage Temperature | 2-8°C, under inert atmosphere | [5][7] |

| Sensitivity | Hygroscopic | [1][5] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the esterification of L-proline. Two prevalent methods are detailed below as experimental protocols.

General Synthesis Workflow

The overall process involves the reaction of L-proline with methanol in the presence of an acid catalyst, followed by workup and isolation of the hydrochloride salt.

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocols

This is a widely used method for the esterification of amino acids.

Materials:

-

L-proline (10.2 g, 88.6 mmol)

-

Methanol (60 mL)

-

Thionyl chloride (SOCl₂) (11.6 g, 7.10 mL, 97.5 mmol)

Procedure:

-

Suspend L-proline in methanol in a round-bottom flask equipped with a reflux condenser.

-

Carefully add thionyl chloride to the suspension. The reaction is exothermic and should be controlled.

-

Heat the mixture to reflux and maintain for approximately 29 hours.[5]

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess solvent and unreacted thionyl chloride by distillation under reduced pressure.

-

The resulting product, Methyl L-prolinate hydrochloride, is obtained as a gray oil in quantitative yield and can often be used without further purification.[5]

This method offers an alternative to using thionyl chloride.

Materials:

-

L-proline (100 g, 0.87 mol)

-

Methanol (600 mL)

-

Acetyl chloride (92.6 mL, 1.30 mol)

Procedure:

-

Suspend L-proline in methanol in a suitable reaction vessel.

-

Add acetyl chloride to the suspension.

-

Heat the mixture to reflux for approximately 8 hours.[8]

-

Upon completion, remove the solvent under vacuum to yield L-proline methyl ester hydrochloride as a colorless oil.[8]

Applications in Research and Development

This compound is a valuable intermediate in several areas of chemical synthesis.

Peptide Synthesis

As a derivative of the amino acid proline, it serves as a fundamental building block in the synthesis of peptides.[4] The methyl ester group acts as a protecting group for the carboxylic acid, allowing for the controlled formation of peptide bonds at the secondary amine. It is particularly useful in solution-phase peptide synthesis.

Pharmaceutical Synthesis

This compound is a key intermediate in the production of various pharmaceuticals.[3] Its chiral nature is exploited in asymmetric synthesis to produce enantiomerically pure drugs. It is notably used in the development of agents targeting neurological disorders.[3]

Organocatalysis

This compound can function as an organocatalyst. A significant application is in the Biginelli reaction , a one-pot cyclocondensation to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are compounds with a wide range of pharmacological activities.[3]

Key Experimental Protocols

Catalysis of the Biginelli Reaction

Methyl L-prolinate hydrochloride effectively catalyzes the three-component reaction between an aldehyde, a β-ketoester, and urea (B33335).

Figure 2: Workflow for the Biginelli reaction catalyzed by this compound.

General Protocol:

-

Combine an aryl aldehyde (1 mmol), a β-ketoester like methyl acetoacetate (B1235776) (1 mmol), urea (1.5 mmol), and a catalytic amount of Methyl L-prolinate hydrochloride (e.g., 10 mol%).

-

The reaction can often be performed under solvent-free conditions or in a suitable solvent like ethanol.

-

Heat the mixture (e.g., at 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and purify the product, typically by recrystallization from ethanol, to yield the desired 3,4-dihydropyrimidin-2(1H)-one.

The proposed mechanism involves the formation of a chiral enamine intermediate from the condensation of the β-ketoester with the proline catalyst, which then dictates the stereochemical outcome of the reaction.[9]

Synthesis of N-Acryloyl-L-proline methyl ester

This compound is a precursor for synthesizing monomers used in polymer chemistry.

Figure 3: Synthesis of N-Acryloyl-L-proline methyl ester.

General Protocol:

-

Dissolve Methyl L-prolinate hydrochloride in a suitable dry solvent (e.g., dichloromethane).

-

Add a base, such as triethylamine, to neutralize the hydrochloride and deprotonate the secondary amine.

-

Cool the mixture in an ice bath.

-

Slowly add acryloyl chloride to the solution.

-

Allow the reaction to proceed, typically by warming to room temperature and stirring for several hours.

-

After the reaction is complete, perform an appropriate workup, which may include washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure.

-

Purify the resulting N-Acryloyl-L-proline methyl ester, for instance, by column chromatography.[10]

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

-

¹H NMR: Predicted spectra are available. For example, in DMSO-d6, characteristic peaks would include a singlet for the methyl ester protons (~3.65 ppm), and multiplets for the pyrrolidine ring protons.[7]

-

¹³C NMR: Data for proline and its derivatives are available in databases, which can be used for comparison.[11][12]

-

FT-IR: Attenuated Total Reflectance Infrared (ATR-IR) spectra are available from various sources.[13] Characteristic peaks would include stretches for the N-H bond (as an ammonium (B1175870) salt), C-H bonds, the ester carbonyl (C=O) group, and C-O bonds.

-

Mass Spectrometry (MS): Electron ionization mass spectra are available for related compounds, which can provide fragmentation patterns for structural elucidation.[11][14]

Safety and Handling

It is essential to handle this compound with appropriate safety precautions.

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[5][7] It is considered a combustible solid.

-

Precautions: Wear personal protective equipment, including gloves, eye shields, and a dust mask (type N95).

-

Handling: Use in a well-ventilated area. Avoid generating dust. Keep away from oxidizing agents.[5]

-

Storage: Store in a cool, dry place (2-8°C) in a tightly sealed container under an inert atmosphere due to its hygroscopic nature.[5]

References

- 1. CAS 2133-40-6: L-Proline, methyl ester, hydrochloride (1:1) [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. Methyl L-prolinate hydrochloride | 2133-40-6 [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. L-Proline methyl ester hydrochloride, CAS No. 2133-40-6 - iChemical [ichemical.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. Probing the Mode of Asymmetric Induction of Biginelli Reaction Using Proline Ester Salts | Semantic Scholar [semanticscholar.org]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. hmdb.ca [hmdb.ca]

- 13. spectrabase.com [spectrabase.com]

- 14. L-Proline, 1-methyl-, methyl ester [webbook.nist.gov]

An In-depth Technical Guide to the Physical Properties of Methyl Prolinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of methyl prolinate hydrochloride. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes visualizations of experimental workflows.

Core Physical and Chemical Properties

This compound is a derivative of the amino acid proline, widely used as a building block in organic synthesis, particularly in peptide synthesis and as a catalyst. It is commercially available in its L-, D-, and racemic (DL-) forms.

Quantitative Data Summary

The physical properties of this compound can vary slightly depending on the isomeric form and the purity of the substance. The following table summarizes key quantitative data available for L-methyl prolinate hydrochloride, the most common form, along with data for the D- and DL- forms where available.

| Property | L-Methyl Prolinate Hydrochloride | D-Methyl Prolinate Hydrochloride | DL-Methyl Prolinate Hydrochloride |

| CAS Number | 2133-40-6[1][2] | 65365-28-8[3] | 79397-50-5[4] |

| Molecular Formula | C₆H₁₂ClNO₂[1][2] | C₆H₁₁NO₂·HCl[3] | C₆H₁₁NO₂·HCl[4] |

| Molecular Weight | 165.62 g/mol [1][2] | 165.62 g/mol [3] | 165.6 g/mol [4] |

| Appearance | White to off-white crystalline powder, crystals, and/or chunks[2][3][5] | White powder or crystalline powder[3] | Off-white solid powder[4] |

| Melting Point | 68-78 °C[1][6], 69-71 °C (lit.)[5][7][8] | 69-71 °C[3] | 101-108 °C[4] |

| Boiling Point | 55 °C at 11 mmHg[1][5][7] | 213.6 °C at 760 mmHg[3] | Not available |

| Solubility | Slightly soluble in chloroform (B151607) and methanol. Slightly soluble in water.[1][5] | Not specified | Not specified |

| Optical Rotation ([α]D) | -31° to -33° (c=0.5 to 1 in H₂O)[5][6][7][8] | +32° (c=1 in H₂O)[3] | 0° (c=1 in EtOH)[4] |

| Refractive Index | -31.5° (c=1, H₂O)[5][7] | 32° (c=1, H₂O)[3] | Not available |

| Density | ~1.14 g/cm³ (rough estimate)[5][7] | Not specified | Not specified |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices.

Determination of Melting Point

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1°C).

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the dry this compound sample is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (1-2 mm in height) into the sealed end. The tube is then tapped gently on a hard surface to ensure the sample is tightly packed at the bottom.[9]

-

Measurement:

-

The capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.[6]

-

The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[6][9]

-

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[10]

Determination of Solubility

Solubility provides insight into how the compound will behave in various solvent systems, which is crucial for reaction setup and purification.

Apparatus:

-

Test tubes or small vials

-

Vortex mixer or shaker

-

Analytical balance

-

Graduated pipettes or cylinders

Procedure (Qualitative):

-

Sample Preparation: A small, pre-weighed amount of this compound (e.g., 25 mg) is placed into a test tube.[11]

-

Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water, methanol, or chloroform) is added to the test tube in small portions.[11]

-

Mixing: After each addition, the tube is vigorously shaken or vortexed to facilitate dissolution.[11]

-

Observation: The solubility is observed and categorized (e.g., soluble, slightly soluble, insoluble) based on the amount of solid that dissolves.

Procedure (Quantitative):

-

Saturated Solution Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

-

Concentration Analysis: The concentration of the dissolved solid in the supernatant is determined using an appropriate analytical technique (e.g., spectroscopy, gravimetric analysis after solvent evaporation).

Measurement of Optical Rotation

Optical rotation is a fundamental property for chiral molecules like the L- and D-isomers of this compound, confirming their stereochemical identity.

Apparatus:

-

Polarimeter

-

Polarimeter cell (sample tube) of a known path length (e.g., 1 decimeter)

-

Sodium D-line light source (589 nm)

-

Analytical balance and volumetric flasks

Procedure:

-

Solution Preparation: A solution of this compound is prepared by accurately weighing a known mass of the compound and dissolving it in a precise volume of a specified solvent (e.g., water) to achieve a known concentration (c, in g/mL).

-

Instrument Calibration: The polarimeter is zeroed using a blank solution (the pure solvent).

-

Sample Measurement: The polarimeter cell is filled with the sample solution, ensuring no air bubbles are present in the light path. The observed rotation (α) is measured.[2][13]

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.[2] The temperature and wavelength of the light source should also be reported.

-

Spectroscopic Analysis

A. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Apparatus:

-

FT-IR spectrometer

-

Sample holder (e.g., for KBr pellets or ATR)

-

Agate mortar and pestle, KBr press (for pellet method)

Procedure (Thin Solid Film Method):

-

Sample Preparation: A small amount of this compound (approx. 50 mg) is dissolved in a few drops of a volatile solvent like methylene (B1212753) chloride.[7]

-

Film Formation: A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[7]

-

Spectrum Acquisition: The salt plate is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded. A background spectrum of the clean salt plate is typically run first and subtracted from the sample spectrum.[7][14]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen atoms in the molecule.

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆ or D₂O)

Procedure:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.

-

Spectrometer Setup: The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.[15]

-

Spectrum Acquisition: The ¹H NMR spectrum is acquired. Key parameters to consider include the number of scans, relaxation delay, and acquisition time.[15]

-

Data Processing: The resulting free induction decay (FID) is Fourier-transformed, and the spectrum is phased and baseline-corrected. The chemical shifts, integration, and splitting patterns of the signals are then analyzed to elucidate the molecular structure.[16]

Visualizations

General Experimental Workflow for Physical Property Determination

The following diagram illustrates a typical workflow for the physical and spectroscopic characterization of a chemical sample like this compound.

Caption: General workflow for the characterization of this compound.

Logical Relationship in a Synthetic Application: Dipeptide Synthesis

This compound is a key reagent in peptide synthesis. The following diagram illustrates its role in the formation of a dipeptide, a common application in drug development.[17][18][19][20]

Caption: Workflow for dipeptide synthesis using this compound.

References

- 1. [PDF] Experimental methods for measuring optical rotatory dispersion: survey and outlook. | Semantic Scholar [semanticscholar.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Optical method for measuring optical rotation angle and refractive index of chiral solution [opg.optica.org]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. pennwest.edu [pennwest.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. digicollections.net [digicollections.net]

- 14. scribd.com [scribd.com]

- 15. books.rsc.org [books.rsc.org]

- 16. youtube.com [youtube.com]

- 17. scientificlabs.co.uk [scientificlabs.co.uk]

- 18. Solved Experiment 3: Synthesis of a dipeptide. Introduction | Chegg.com [chegg.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. chem.libretexts.org [chem.libretexts.org]

L-Proline Methyl Ester Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Proline methyl ester hydrochloride is a chiral compound widely utilized as a versatile building block in organic synthesis, particularly in peptide chemistry and asymmetric catalysis. This technical guide provides an in-depth overview of its physicochemical properties, synthesis, and key applications, with a focus on experimental protocols relevant to drug discovery and development.

Physicochemical Properties

L-Proline methyl ester hydrochloride is the hydrochloride salt of the methyl ester of the amino acid L-proline. The presence of the hydrochloride salt increases its stability and solubility in certain solvents. A summary of its key quantitative data is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₆H₁₁NO₂·HCl | [1][2][3] |

| Molecular Weight | 165.62 g/mol | [1][2][3] |

| CAS Number | 2133-40-6 | [1][2][3] |

| Appearance | White crystalline powder or low melting solid | [3] |

| Melting Point | 69-71 °C | [1][4] |

| Optical Rotation [α]20/D | -31° (c = 0.5 in H₂O) | [3][4] |

| Solubility | Soluble in water and methanol (B129727); slightly soluble in chloroform. | [1][5] |

| Storage Temperature | 0-8 °C, under inert gas, hygroscopic. | [1][3] |

Synthesis of L-Proline Methyl Ester Hydrochloride

The most common laboratory-scale synthesis of L-proline methyl ester hydrochloride involves the esterification of L-proline using methanol in the presence of a chlorinating agent, such as thionyl chloride (SOCl₂) or acetyl chloride. These reagents serve both as a source of the hydrochloride and as a catalyst for the esterification.

Experimental Protocol: Synthesis via Thionyl Chloride

This protocol is based on the reaction of L-proline with thionyl chloride in methanol.

Materials:

-

L-proline

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-proline (e.g., 10.2 g, 88.6 mmol) in anhydrous methanol (60 mL).[1]

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (e.g., 7.10 mL, 97.5 mmol) to the cooled suspension with stirring.[1] Caution: The reaction is exothermic and releases HCl gas. This step should be performed in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux.[1]

-

Maintain the reflux for approximately 29 hours, or until the reaction is complete (monitored by TLC).[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol and thionyl chloride by distillation under reduced pressure using a rotary evaporator.[1]

-

The resulting product is L-proline methyl ester hydrochloride, which can be used without further purification for many applications.[1]

Caption: Workflow for peptide synthesis using L-Proline Methyl Ester.

Organocatalysis

Proline and its derivatives are well-known organocatalysts for various asymmetric reactions, such as aldol (B89426) and Mannich reactions. [6][7]While L-proline itself is often used, its ester derivatives can also be employed in certain catalytic systems. The catalytic cycle typically involves the formation of an enamine intermediate from the catalyst and a carbonyl compound.

The general mechanism of proline-catalyzed aldol reaction is depicted below.

Caption: Proline-catalyzed aldol reaction mechanism.

Safety and Handling

L-Proline methyl ester hydrochloride is considered a hazardous substance. It can cause skin and serious eye irritation. [8]

-

Handling: Always handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [9][10]* Storage: Store in a tightly sealed container in a cool, dry place. The compound is hygroscopic and should be stored under an inert atmosphere. [1][11]* First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists. [8][11] This guide provides a foundational understanding of L-Proline methyl ester hydrochloride for its effective and safe use in a research and development setting. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. Methyl L-prolinate hydrochloride | 2133-40-6 [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. L -Proline methyl ester 98 2133-40-6 [sigmaaldrich.com]

- 5. labsolu.ca [labsolu.ca]

- 6. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 7. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. lobachemie.com [lobachemie.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. spanlab.in [spanlab.in]

Spectroscopic Analysis of Methyl Prolinate Hydrochloride: A Technical Guide

Introduction

Methyl prolinate hydrochloride is a derivative of the amino acid proline, widely utilized as a building block in peptide synthesis and as a catalyst in various organic reactions. For researchers, scientists, and professionals in drug development, precise characterization of this compound is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for confirming the structure, purity, and identity of such molecules. This technical guide provides a comprehensive overview of the spectral data for this compound, detailed experimental protocols for data acquisition, and a logical workflow for its analysis.

Spectral Data Presentation

The following sections summarize the key spectral data for this compound. The data is presented in structured tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectral Data for this compound

Solvent: DMSO-d₆, 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.15 - 4.13 | m | 1H | α-CH |

| 3.65 | s | 3H | -OCH₃ |

| 3.35 - 3.30 | m | 2H | δ-CH₂ |

| 2.23 - 2.15 | m | 1H | β-CH (one proton) |

| 1.86 - 1.78 | m | 3H | β, γ-CH₂ (three protons) |

Data is based on predicted values.[1]

¹³C NMR Spectral Data

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. A detailed vibrational analysis of this compound has been conducted, confirming its structural features.[2][3]

Table 2: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3000-2800 | Strong | N-H Stretch | Secondary Amine Hydrochloride (R₂NH₂⁺) |

| ~2950 | Medium | C-H Stretch | Aliphatic CH₂, CH |

| ~1740 | Strong | C=O Stretch | Ester Carbonyl |

| ~1580 | Medium | N-H Bend | Secondary Amine Hydrochloride |

| ~1450 | Medium | C-H Bend | CH₂ Scissoring |

| ~1210 | Strong | C-O Stretch | Ester Linkage |

Note: Wavenumbers are approximate and based on characteristic values for the assigned functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental composition. For methyl prolinate, a soft ionization technique like Electrospray Ionization (ESI) is typically used. The analysis is performed on the free base (methyl L-prolinate, MW: 129.16 g/mol )[4], which is generated from the hydrochloride salt in the instrument source.

Table 3: ESI-MS Data for Methyl Prolinate

| Ion Species | Calculated m/z | Description |

| [M+H]⁺ | ~130.16 | Protonated molecule (primary observed ion) |

| [M+Na]⁺ | ~152.14 | Sodium adduct |

M represents the neutral molecule, methyl L-prolinate.

Experimental Protocols

Detailed methodologies are crucial for reproducing spectral data. The following protocols outline standard procedures for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex or gently warm if necessary.

-

-

Instrumentation & Data Acquisition:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a standard probe.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of approximately 12-16 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Apply a relaxation delay (e.g., 1-2 seconds) between scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 200-220 ppm.

-

A higher number of scans will be required due to the low natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H).

-

Integrate the peaks in the ¹H spectrum to determine proton ratios.

-

FT-IR Spectroscopy Protocol

-

Sample Preparation (ATR):

-

Place a small, powdered amount of solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Apply consistent pressure using the ATR press to ensure good contact between the sample and the crystal.

-

-

Instrumentation & Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer (e.g., Bruker Tensor 27) equipped with an ATR accessory.[5]

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Set the resolution to 4 cm⁻¹.

-

-

-

Data Processing:

-

Perform an automatic background subtraction.

-

Use software to identify and label the major absorption peaks.

-

ESI-Mass Spectrometry Protocol

-

Sample Preparation:

-

Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent like methanol (B129727) or water.

-

Perform a serial dilution to a final concentration of 1-10 µg/mL using a mixture of methanol and water, often with a small amount of formic acid (0.1%) to promote protonation.

-

-

Instrumentation & Data Acquisition:

-

Mass Spectrometer: An ESI-MS system, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Acquisition Mode: Positive ion mode is used to detect the protonated molecule [M+H]⁺.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Settings:

-

Set the capillary voltage to an appropriate value (e.g., 3-4 kV).

-

Optimize nebulizer gas flow and drying gas temperature to ensure efficient desolvation.

-

Scan over a relevant m/z range (e.g., 50-300 Da).

-

-

-

Data Processing:

-

Analyze the resulting mass spectrum to identify the peak corresponding to the protonated molecule ([M+H]⁺ at m/z ~130.16) and any common adducts.

-

If using a high-resolution mass spectrometer (HRMS), the exact mass can be used to confirm the elemental composition.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical standard like this compound.

References

A Comprehensive Technical Guide to the Synthesis of Methyl Prolinate Hydrochloride from L-Proline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of methyl prolinate hydrochloride, a crucial intermediate in peptide synthesis and various other applications in organic chemistry.[1] This document provides a thorough overview of the prevalent synthetic methodologies, complete with detailed experimental protocols, quantitative data summaries, and visual representations of the reaction pathway and experimental workflow.

Introduction

L-proline, a unique secondary amino acid, plays a significant role as a chiral building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its methyl ester, methyl prolinate, is often prepared as its hydrochloride salt to protect the amino group and improve stability. The esterification of L-proline is a fundamental transformation, and various methods have been developed to achieve this conversion efficiently. The most common and well-established method is the Fischer esterification, which involves reacting L-proline with methanol (B129727) in the presence of an acid catalyst.

Synthetic Methodologies

The primary method for synthesizing this compound from L-proline is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of the carboxylic acid group of L-proline with methanol. The reaction is typically carried out using either thionyl chloride (SOCl₂) or hydrogen chloride (HCl) as the catalyst. Both methods are effective and widely used, with the choice often depending on laboratory convenience and scale.

Thionyl Chloride Method

In this widely employed method, thionyl chloride serves as a convenient in-situ source of HCl gas when added to methanol. This approach avoids the need for handling gaseous HCl directly. The reaction of thionyl chloride with methanol is exothermic and generates sulfur dioxide and hydrogen chloride, which then protonates the carbonyl oxygen of L-proline, activating it for nucleophilic attack by methanol.

Acetyl Chloride Method

Similar to the thionyl chloride method, acetyl chloride can be used to generate HCl in methanol. A suspension of L-proline in methanol is treated with acetyl chloride, and the resulting mixture is heated to reflux.[2]

Hydrogen Chloride Gas Method

Directly bubbling dry hydrogen chloride gas through a suspension of L-proline in methanol is another classic and effective method for this transformation.[3] This method provides a clean reaction as the catalyst is gaseous HCl, which can be easily removed.

Quantitative Data Summary

The following tables summarize the key quantitative data from various reported experimental protocols for the synthesis of this compound.

| Parameter | Thionyl Chloride Method | Acetyl Chloride Method |

| L-Proline | 10.2 g (88.6 mmol)[4] | 100 g (0.87 mol)[2] |

| Methanol | 60 mL[4] | 600 mL[2] |

| Catalyst | Thionyl Chloride (SOCl₂) | Acetyl Chloride |

| Catalyst Quantity | 7.10 mL (97.5 mmol)[4] | 92.6 mL (1.30 mol)[2] |

| Reaction Temperature | Reflux[4] | Reflux[2] |

| Reaction Time | 29 hours[4] | ~8 hours[2] |

| Product Form | Gray oil[4] | Colorless oil[2] |

| Yield | Quantitative[4] | 100%[2] |

| Melting Point | 69-71 °C (literature value for the solid)[4] | Not reported |

Table 1: Comparison of Reaction Parameters for Thionyl Chloride and Acetyl Chloride Methods.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound using the thionyl chloride and acetyl chloride methods.

Protocol 1: Synthesis using Thionyl Chloride

Materials:

-

L-proline (10.2 g, 88.6 mmol)

-

Methanol (60 mL)

-

Thionyl chloride (7.10 mL, 97.5 mmol)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add L-proline and methanol.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride to the stirred suspension.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux.

-

Maintain the reflux for 29 hours.[4]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess solvent and unreacted thionyl chloride by distillation under reduced pressure to yield this compound as a gray oil.[4] The product can be used in subsequent steps without further purification.[4]

Protocol 2: Synthesis using Acetyl Chloride

Materials:

-

L-proline (100 g, 0.87 mol)

-

Methanol (600 mL)

-

Acetyl chloride (92.6 mL, 1.30 mol)

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, suspend L-proline in methanol.[2]

-

Add acetyl chloride to the suspension.[2]

-

Heat the mixture to reflux for approximately 8 hours.[2]

-

Upon completion of the reaction, remove the solvent in vacuo to obtain L-proline methyl ester hydrochloride as a colorless oil.[2]

Reaction Mechanism and Workflow Diagrams

The following diagrams illustrate the reaction mechanism and a general experimental workflow for the synthesis of this compound.

Caption: Fischer esterification mechanism for this compound synthesis.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from L-proline is a robust and well-documented process. The Fischer esterification, utilizing either thionyl chloride or acetyl chloride in methanol, provides high yields of the desired product. The choice of catalyst may depend on the specific requirements of the subsequent synthetic steps and available laboratory resources. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis.

References

An In-depth Technical Guide to the Formation of Methyl Prolinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal mechanisms for the synthesis of methyl prolinate hydrochloride, a crucial intermediate in the synthesis of pharmaceuticals and peptidomimetics. This document details the core reaction pathways, provides comparative quantitative data, and outlines detailed experimental protocols for the most common synthetic methods.

Core Mechanisms of this compound Formation

The synthesis of this compound is primarily achieved through three well-established methods: Fischer-Speier esterification, reaction with thionyl chloride, and a milder approach using trimethylchlorosilane. Each method offers distinct advantages and proceeds through a unique mechanistic pathway.

Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. In the case of proline, the reaction is typically carried out in methanol (B129727) with a strong acid catalyst, such as hydrogen chloride (HCl) or sulfuric acid (H₂SO₄). The reaction is reversible and relies on driving the equilibrium towards the product, often by using a large excess of methanol or by removing the water formed during the reaction.[1]

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid group of proline by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the oxygen atom of methanol. This results in the formation of a tetrahedral intermediate. Subsequently, a proton transfer occurs from the newly added methoxy (B1213986) group to one of the hydroxyl groups, forming a good leaving group (water). The elimination of water and subsequent deprotonation of the carbonyl oxygen yields the methyl ester. Concurrently, the secondary amine of the proline ring is protonated by the acidic medium to form the hydrochloride salt.

Thionyl Chloride (SOCl₂) Method

The use of thionyl chloride in methanol is a highly effective method for the synthesis of amino acid methyl esters, often providing high yields.[2][3] Two primary mechanistic pathways are proposed for this reaction.

The more commonly accepted mechanism involves the in situ generation of hydrogen chloride. Thionyl chloride reacts rapidly with the excess methanol to produce HCl and dimethyl sulfite.[4] The generated HCl then acts as the catalyst in a Fischer-Speier esterification, as described in the previous section. The continuous production of HCl in the reaction mixture drives the esterification to completion.

An alternative mechanism suggests the initial formation of an acyl chloride intermediate. Proline's carboxylic acid group would react with thionyl chloride to form a prolyl chloride. This highly reactive acyl chloride would then be immediately attacked by methanol to form the methyl ester. However, in the presence of a large excess of methanol, the reaction between thionyl chloride and methanol to generate HCl is generally favored.[4]

Trimethylchlorosilane (TMSCl) Method

Esterification using trimethylchlorosilane in methanol provides a mild and efficient alternative for the synthesis of amino acid methyl esters.[5] This method is appreciated for its operational simplicity and the often high yields achieved under gentle conditions.[5][6]

The mechanism is believed to proceed through the in situ generation of HCl. Trimethylchlorosilane reacts with methanol to produce methoxytrimethylsilane (B155595) and hydrogen chloride. The HCl then catalyzes the Fischer-Speier esterification of proline. This method avoids the use of highly corrosive thionyl chloride and can often be carried out at room temperature.[5]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes quantitative data from various sources for the different methods of this compound synthesis. It is important to note that direct comparison is challenging as reaction conditions are not always identical across different studies.

| Synthesis Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Fischer-Speier | L-Proline, HCl (gas) | Methanol | Reflux | Not Specified | ~85% | (Adapted from[7]) |

| Thionyl Chloride | L-Proline, SOCl₂ | Methanol | Reflux | 9 hours | Not explicitly stated for proline, but quantitative for other amino acids | [7] |

| Thionyl Chloride | L-Proline, SOCl₂ | Methanol | Ice bath | 24 hours | 98% | [3] |

| Thionyl Chloride | (trans)-4-Methylthio-L-proline HCl, SOCl₂ | Methanol | -30 | Not Specified | Not explicitly stated for proline, but good yield implied | [6] |

| HCl (gas) | L-Proline, HCl (gas) | Dichloroethane, Methanol | Reflux | 3 hours | 86.6% | [8] |

| HCl (gas) | L-Proline, HCl (gas) | Dichloroethane, Methanol | Reflux | Not Specified | 73.4% | [8] |

| Trimethylchlorosilane | L-Proline, TMSCl | Methanol | Room Temperature | 12 hours | 97% | (Adapted from[5]) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Protocol for Fischer-Speier Esterification with Anhydrous HCl

This protocol is adapted from general procedures for amino acid esterification.[7]

-

Preparation of Methanolic HCl: Dry hydrogen chloride gas is bubbled through anhydrous methanol, which is cooled in an ice bath, until the desired concentration (typically 1.25 M) is reached.

-

Reaction Setup: L-proline is suspended in the prepared methanolic HCl solution in a round-bottom flask equipped with a reflux condenser and a drying tube.

-

Reaction: The mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude this compound can be purified by recrystallization, for example, from a mixture of methanol and diethyl ether.

Protocol for Esterification using Thionyl Chloride

This protocol is based on a procedure described for the synthesis of various amino acid methyl ester hydrochlorides.[7]

-

Reagent Preparation: Anhydrous methanol is placed in a round-bottom flask and cooled to 0°C in an ice bath.

-

Addition of Thionyl Chloride: Thionyl chloride is added dropwise to the cold methanol with stirring.

-

Addition of Proline: L-proline is then added to the solution.

-

Reaction: The reaction mixture is brought to room temperature and then heated to reflux for approximately 9 hours.

-

Work-up: After cooling, the methanol is removed by rotary evaporation.

-

Purification: The residue is triturated with diethyl ether at 0°C to remove any excess dimethyl sulfite. The crude product is then purified by recrystallization from a methanol/ether mixture at 0°C to yield L-proline methyl ester hydrochloride.

Protocol for Esterification using Trimethylchlorosilane

This general procedure is effective for a wide range of amino acids.[5]

-

Reaction Setup: L-proline is placed in a round-bottom flask.

-

Addition of Reagents: Freshly distilled trimethylchlorosilane is added slowly with stirring, followed by the addition of methanol.

-

Reaction: The resulting solution or suspension is stirred at room temperature. The reaction progress is monitored by TLC. For proline, the reaction is typically complete within 12 hours.

-

Work-up: Upon completion, the reaction mixture is concentrated on a rotary evaporator to yield the crude product.

-

Purification: The product, this compound, can be further purified by recrystallization if necessary.

Mandatory Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.

Caption: Fischer-Speier esterification mechanism for proline.

Caption: Thionyl chloride method via in situ HCl generation.

Caption: TMSCl-mediated esterification via in situ HCl generation.

Caption: General experimental workflow for synthesis.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sciencemadness Discussion Board - L-Proline Esterification - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. CN106083684A - The preparation method of proline esters hydrochlorate - Google Patents [patents.google.com]

Stability and Storage of Methyl Prolinate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for methyl prolinate hydrochloride. The information is compiled to assist researchers and professionals in drug development in ensuring the integrity and purity of this compound throughout its lifecycle in a research and development setting.

Physicochemical Properties

This compound is the hydrochloride salt of the methyl ester of the amino acid L-proline. Its fundamental properties are summarized in the table below.

| Property | Value | References |

| Chemical Name | Methyl L-prolinate hydrochloride | [1][2] |

| Synonyms | (S)-Methyl pyrrolidine-2-carboxylate hydrochloride, H-Pro-OMe·HCl | [1] |

| CAS Number | 2133-40-6 | [1] |

| Molecular Formula | C₆H₁₂ClNO₂ | [1] |

| Molecular Weight | 165.62 g/mol | [1] |

| Appearance | White to off-white crystalline powder or solid | [1] |

| Melting Point | 69-71 °C | [2][3] |

| Solubility | Soluble in water. Soluble in chloroform (B151607) and methanol (B129727) (slightly). | [1][4] |

| Optical Rotation | [α]20/D ≈ -31° to -33° (c=0.5 to 1 in H₂O) | [1][2] |

Chemical Stability and Degradation

This compound is generally considered stable under normal, recommended storage conditions.[4] The hydrochloride salt form significantly enhances its stability compared to the free base. This is a common strategy for amino acid esters to protect the ester group from hydrolysis and other forms of degradation, thereby extending the compound's shelf life.[5][6]

The primary degradation pathway for this compound is the hydrolysis of the methyl ester to form L-proline and methanol. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions.[7] The compound is also known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can contribute to its degradation.[3]

Potential Degradation Pathway: Ester Hydrolysis

The fundamental chemical degradation of this compound involves the hydrolysis of the ester linkage. This reaction is depicted in the following pathway diagram.

References

- 1. Methyl L-prolinate hydrochloride | 2133-40-6 [chemicalbook.com]

- 2. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. lobachemie.com [lobachemie.com]

- 5. quora.com [quora.com]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents [patents.google.com]

Methyl prolinate hydrochloride safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of Methyl Prolinate Hydrochloride

For researchers, scientists, and drug development professionals, understanding the safety and handling precautions for chemical reagents is paramount to ensuring a safe laboratory environment. This guide provides a comprehensive overview of the safety protocols for this compound, a common reagent in organic synthesis.

Hazard Identification and Classification

This compound's hazard classification can vary depending on the supplier and the criteria used. While some safety data sheets (SDS) do not classify it as a hazardous substance under normal handling conditions, others identify it as a hazardous chemical that can cause skin and eye irritation.[1][2] It is prudent to handle this compound with care, assuming it to be potentially hazardous.

Hazard Statements:

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C6H11NO2 · HCl | [3] |

| Molecular Mass | 165.62 g/mol | [4] |

| Appearance | White, hygroscopic powder | [1] |

| Melting Point | 69 - 71 °C | [2][4] |

| Solubility | Mixes with water | [1] |

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling this compound.

| PPE | Specifications |

| Eye Protection | Safety glasses with side-shields or goggles. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |

| Respiratory Protection | Not required under normal use with adequate ventilation. If dust is generated, a NIOSH-approved respirator is recommended. |

Safe Handling and Storage

Proper handling and storage are crucial to maintaining the integrity of the compound and ensuring laboratory safety.

Handling:

-

Ensure good ventilation in the work area.[3]

-

Avoid breathing dust.

-

Do not eat, drink, or smoke in the laboratory.[3]

Storage:

-

Protect from moisture, as the compound is hygroscopic.[4][5]

-

Store away from incompatible materials such as strong oxidizing agents.[5]

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[3][4] |

| Skin Contact | Remove contaminated clothing. Wash the affected area with plenty of soap and water. If irritation persists, get medical advice.[2][3][4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2][3][4] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek medical advice.[3] |

Accidental Release Measures

In case of a spill, follow these procedures to clean up and contain the material.

Minor Spills:

-

Wear appropriate personal protective equipment.

-

Sweep up the spilled solid and place it in a suitable container for disposal.

-

Avoid generating dust.

-

Clean the spill area with a wet cloth.

Major Spills:

-

Evacuate the area.

-

Ensure adequate ventilation.

-

Contain the spill using an inert absorbent material.

-

Follow the same cleanup procedure as for minor spills.

-

Prevent the material from entering drains or waterways.

Fire-Fighting Measures

This compound is a combustible solid but does not propagate flame with difficulty.[1]

-

Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, carbon dioxide (CO2), or water spray.[2][3][4]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[3][4]

-

Hazardous Decomposition Products: In case of fire, toxic fumes may be released, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[2]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][3]

Toxicity Information

There is a notable lack of significant acute toxicological data in the available literature.[1] Therefore, it should be handled with the standard precautions for a potentially hazardous chemical.

Diagrams

The following diagrams illustrate key safety and handling workflows.

Caption: Workflow for responding to a this compound spill.

Caption: Logical relationship of hazard identification and risk assessment.

References

Methodological & Application

Application Notes and Protocols for the Use of Methyl Prolinate Hydrochloride in Peptide Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl prolinate hydrochloride (L-Pro-OMe·HCl) is a chiral building block extensively utilized in solution-phase peptide synthesis. As the methyl ester of the amino acid proline, it serves as a crucial starting material for the incorporation of proline residues into peptide chains. The proline residue is unique among the 20 proteinogenic amino acids due to its secondary amine, which imparts a rigid, cyclic structure to the peptide backbone. This conformational rigidity is often critical for the biological activity and stability of peptides, influencing their interaction with biological targets.

These application notes provide detailed protocols and technical information for the effective use of this compound in peptide coupling reactions, including comparative data on the impact of different coupling reagents on reaction outcomes and a discussion of its application in the synthesis of biologically active peptides, such as matrix metalloproteinase (MMP) inhibitors.

Physicochemical Properties and Specifications

Proper characterization of the starting material is essential for reproducible results in peptide synthesis. The table below summarizes the key physicochemical properties of L-proline methyl ester hydrochloride.

| Property | Value |

| Synonyms | (S)-Methyl pyrrolidine-2-carboxylate hydrochloride, L-Pro-OMe HCl |

| CAS Number | 2133-40-6 |

| Molecular Formula | C₆H₁₁NO₂ · HCl |

| Molecular Weight | 165.62 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 69-71 °C |

| Optical Activity | [α]20/D −31°, c = 0.5 in H₂O |

| Purity | ≥98% |

| Solubility | Soluble in water, methanol, and DMF |

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in a typical peptide coupling reaction. The first protocol describes the neutralization of the hydrochloride salt, which is a prerequisite for the coupling reaction. The subsequent protocol outlines the coupling of an N-protected amino acid to the free methyl prolinate.

Protocol 1: Neutralization of this compound

Objective: To prepare a solution of free methyl prolinate from its hydrochloride salt for use in peptide coupling.

Materials:

-

L-Proline methyl ester hydrochloride

-

N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous

-

Magnetic stirrer and stir bar

-

Ice bath

-

Nitrogen or Argon gas supply

Procedure:

-

Dissolve L-proline methyl ester hydrochloride (1.0 eq) in anhydrous DCM or DMF (final concentration ~0.2 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-methylmorpholine (1.0 eq) or DIPEA (1.05 eq) dropwise to the stirred solution.

-

Stir the mixture at 0 °C for 15-20 minutes.

-

The resulting solution containing the free amine of methyl prolinate is now ready for the coupling reaction.

Protocol 2: Peptide Coupling with an N-Protected Amino Acid using Carbodiimide Reagents

Objective: To synthesize a dipeptide by coupling an N-protected amino acid (e.g., Boc-Ala-OH) with methyl prolinate.

Materials:

-

Solution of free methyl prolinate (from Protocol 1)

-

N-Boc-L-Alanine (Boc-Ala-OH) (1.0 eq)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)

-

1-Hydroxybenzotriazole (HOBt) or OxymaPure (1.1 eq)

-

Anhydrous DCM or DMF

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a separate flask, dissolve Boc-Ala-OH (1.0 eq) and HOBt (or OxymaPure) (1.1 eq) in anhydrous DCM or DMF.

-

Cool this solution to 0 °C in an ice bath.

-

Add DCC (or DIC) (1.1 eq) to the Boc-Ala-OH solution and stir for 10-15 minutes to pre-activate the carboxylic acid.

-

To the pre-activated amino acid solution, add the freshly prepared solution of free methyl prolinate (from Protocol 1) dropwise at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 2 hours and then warm to room temperature, stirring overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

-

Dilute the filtrate with ethyl acetate (B1210297) and wash sequentially with 5% aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude dipeptide (Boc-Ala-Pro-OMe) by column chromatography on silica (B1680970) gel.

Quantitative Data on Racemization

A critical aspect of peptide synthesis is the preservation of stereochemical integrity. Racemization at the α-carbon of the amino acid can occur during the activation and coupling steps. The choice of coupling reagent, additives, and solvent can significantly influence the extent of racemization. The following table summarizes the percentage of D-isomer formation (epimerization) for the coupling of Z-Phg-OH to H-Pro-NH₂ under various conditions, providing a model for potential racemization issues when coupling to proline esters.

| Coupling Reagent/Additive | Base (equivalents) | Solvent | % D-Isomer (Epimerization) | Reference |

| DIC/HOBt | - | DMF | High (not specified) | [1] |

| HBTU/HOBt | NMM (10) | DMF | 0.8 | [2] |

| PyBOP/HOBt | DIPEA (4) | DMF | 1.2 | [2] |

| DIC/OxymaPure | - | DCM | Low (recommended) | [1] |

| HCTU | - | DMF | Low (recommended) | [1] |

| COMU | - | DMF | Low (recommended) | [1] |

Note: While this data is for a proline amide, it highlights the general trend that the combination of carbodiimides (like DIC) with HOBt in polar aprotic solvents like DMF can lead to significant racemization of the proline residue.[1][3] The use of uronium/aminium salt-based reagents (HBTU, HCTU, HATU, COMU) or the use of OxymaPure as an additive with carbodiimides is recommended to minimize this side reaction.[1]

Visualizations

Experimental Workflow

The general workflow for the solution-phase synthesis of a dipeptide using this compound is depicted below. This process involves the initial neutralization of the hydrochloride salt followed by the coupling with an N-protected amino acid.

Proline-Containing Peptides in Signaling Pathways: MMP Inhibition

Proline-rich peptides are integral to many biological processes, including signal transduction.[4][5] They often serve as recognition motifs for protein-protein interactions, for example, by binding to SH3 domains.[5] Furthermore, synthetic peptides containing proline analogues are being developed as inhibitors of enzymes such as matrix metalloproteinases (MMPs), which are key players in tissue remodeling and are implicated in diseases like cancer.[6][7] MMPs degrade the extracellular matrix (ECM), a critical step in cancer cell invasion and metastasis.[4][5][6][8] Proline-based MMP inhibitors can block this activity, thereby impeding tumor progression.

The following diagram illustrates a simplified signaling pathway where a proline-containing peptide acts as an MMP inhibitor to block cancer cell invasion.

Conclusion

This compound is a versatile and indispensable reagent in solution-phase peptide synthesis. Its use allows for the straightforward incorporation of the conformationally constrained proline residue into peptide sequences. Successful application requires careful consideration of the reaction conditions, particularly the choice of coupling reagents and additives, to minimize side reactions such as racemization. The protocols and data presented herein provide a foundation for researchers to effectively utilize this compound in the synthesis of simple dipeptides and more complex, biologically active molecules. The development of proline-containing peptides as therapeutic agents, for instance as MMP inhibitors, underscores the importance of robust and optimized synthetic methodologies involving this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. bachem.com [bachem.com]

- 3. Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]

- 6. Matrix Metalloproteinases Shape the Tumor Microenvironment in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. Matrix metalloproteinases in cancer invasion, metastasis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Methyl Prolinate Hydrochloride as a Catalyst for Asymmetric Mannich Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mannich reaction is a cornerstone in organic synthesis for the preparation of β-amino carbonyl compounds, which are pivotal structural motifs in a vast array of pharmaceuticals and natural products. The development of asymmetric organocatalysis has revolutionized this transformation, with proline and its derivatives emerging as highly effective catalysts for achieving high enantioselectivity. Methyl prolinate hydrochloride, a stable and readily available proline ester, is presented here as a promising catalyst for asymmetric Mannich reactions. It is postulated to function as a convenient precursor to L-proline under aqueous conditions or to exhibit catalytic activity through a similar mechanistic pathway, offering advantages in terms of solubility and handling.

These notes provide a comprehensive overview of the application of proline-based catalysts in Mannich reactions as a model for the expected reactivity of this compound. Detailed protocols, quantitative data from related systems, and mechanistic diagrams are presented to guide researchers in the successful implementation of this catalytic system.

Data Presentation: Performance of Proline and its Derivatives in Asymmetric Mannich Reactions

The following tables summarize the performance of L-proline and a related derivative in three-component asymmetric Mannich reactions. This data serves as a benchmark for the anticipated outcomes when employing this compound as the catalyst.

Table 1: L-Proline Catalyzed Three-Component Mannich Reaction of Ketones, Aldehydes, and Amines

| Entry | Ketone | Aldehyde | Amine | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Diastereomeric Ratio (syn/anti) |

| 1 | Acetone | p-Nitrobenzaldehyde | p-Anisidine | DMSO | 35 | 12 | 50 | 94 | - |

| 2 | Acetone | Benzaldehyde | p-Anisidine | DMSO | 35 | 24 | 68 | 96 | - |

| 3 | Cyclohexanone | p-Nitrobenzaldehyde | p-Anisidine | DMSO | 35 | 4 | 97 | >99 | 95:5 |

| 4 | Cyclopentanone | p-Nitrobenzaldehyde | p-Anisidine | DMSO | 35 | 12 | 81 | 98 | >20:1 |

| 5 | Acetophenone | p-Nitrobenzaldehyde | p-Anisidine | DMSO | 35 | 72 | 10 | 72 | - |

Data adapted from proline-catalyzed reactions and is intended to be representative.[1]

Table 2: Influence of Catalyst Structure on the Mannich Reaction

| Entry | Catalyst | Ketone | Aldehyde | Amine | Solvent | Yield (%) | ee (%) | Diastereomeric Ratio (syn/anti) |

| 1 | L-Proline | Cyclohexanone | p-Nitrobenzaldehyde | p-Anisidine | DMSO | 97 | >99 | 95:5 |

| 2 | L-Pipecolic Acid | Cyclohexanone | p-Nitrobenzaldehyde | p-Anisidine | DMSO | 95 | 98 | 93:7 |

| 3 | (S)-5,5-Dimethyl-thiazolidinium-4-carboxylate | Cyclohexanone | p-Nitrobenzaldehyde | p-Anisidine | DMSO | 96 | >99 | 93:7 |

This table highlights how modifications to the proline scaffold can influence the reaction outcome. It is anticipated that the ester functionality in this compound will similarly affect solubility and catalytic activity.[1]

Experimental Protocols

The following are detailed protocols for performing an L-proline catalyzed asymmetric Mannich reaction, which can be adapted for use with this compound.

Protocol 1: General Procedure for the Three-Component Asymmetric Mannich Reaction

Materials:

-

Aldehyde (1.0 mmol)

-

Amine (1.0 mmol)

-

Ketone (3.0 mmol)

-

L-Proline (or this compound) (0.35 mmol, 35 mol%)

-

Dimethyl sulfoxide (B87167) (DMSO) (2.0 mL)

-

Standard laboratory glassware and stirring equipment

-

Reagents for workup and purification (e.g., ethyl acetate (B1210297), brine, sodium sulfate, silica (B1680970) gel)

Procedure:

-

To a clean, dry reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the amine (1.0 mmol).

-

Add the solvent (DMSO, 2.0 mL) and the ketone (3.0 mmol) to the vial.

-

Add L-proline (or this compound) (0.35 mmol) to the reaction mixture.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by adding water.

-

Extract the product with ethyl acetate (3 x 10 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired β-amino carbonyl compound.

Protocol 2: Synthesis of a β-Amino Aldehyde using an N-Boc-imine

This protocol is adapted for reactions utilizing a pre-formed imine, which can offer advantages in terms of reaction control and substrate scope.

Materials:

-

Aldehyde (e.g., propanal) (1.0 mmol)

-

N-Boc-imine (e.g., N-Boc-p-methoxyphenyl-imine) (0.5 mmol)

-

L-Proline (or this compound) (0.05 mmol, 10 mol%)

-

Dichloromethane (B109758) (CH₂Cl₂) (1.0 mL)

Procedure:

-

To a solution of the N-Boc-imine (0.5 mmol) in dichloromethane (1.0 mL) in a reaction vial, add the aldehyde (1.0 mmol).

-

Add L-proline (or this compound) (0.05 mmol) to the mixture.

-

Stir the reaction at room temperature for the required duration (monitor by TLC).

-

After completion, directly purify the reaction mixture by flash column chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the key mechanistic steps and the experimental workflow for the Mannich reaction catalyzed by a proline-based catalyst.

Caption: Experimental workflow for the Mannich reaction.

Caption: Proposed catalytic cycle for the Mannich reaction.

References

Application Notes: Chiral Synthesis of Pharmaceutical Intermediates Using Methyl Prolinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-proline and its derivatives, including L-proline methyl ester hydrochloride (methyl prolinate hydrochloride), are powerful and versatile organocatalysts in asymmetric synthesis. Their ability to form chiral enamines and iminium ions enables the stereoselective construction of carbon-carbon and carbon-heteroatom bonds, which are critical steps in the synthesis of complex pharmaceutical intermediates. This application note provides detailed protocols and data for the use of this compound and related proline-based catalysts in key organic reactions relevant to pharmaceutical development. The use of such organocatalysts offers a more environmentally benign and metal-free alternative to traditional synthetic methods.

Key Applications and Mechanisms